molecular formula C7H14ClNO2 B3250914 (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride CAS No. 2058044-04-3

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride

Cat. No.: B3250914
CAS No.: 2058044-04-3
M. Wt: 179.64 g/mol
InChI Key: BOUHXQPJYJANEO-IBTYICNHSA-N
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Description

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride is a high-purity chiral cyclohexane derivative of significant value in medicinal chemistry and organic synthesis. This compound serves as a versatile cis-configured building block for the preparation of more complex molecules. Its structure, featuring both amino and carboxylic acid functional groups, makes it a useful precursor for the synthesis of peptidomimetics and other pharmacologically active compounds . The hydrochloride salt form enhances the compound's stability and solubility for handling in various research applications. With a documented melting point of 279°C and a specific optical rotation of -5° (C=1, H2O), this material is characterized as a white to almost white crystalline powder . It is recommended to store this product sealed in a dry environment at room temperature, preferably in a cool, dark place, and under inert conditions to maintain its quality and stability over time . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Safety Information: This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

(1R,3S)-3-aminocyclohexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUHXQPJYJANEO-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118785-96-9
Record name Cyclohexanecarboxylic acid, 3-amino-, hydrochloride, cis-
Source CAS Common Chemistry
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Record name (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride typically involves the use of chiral sources and asymmetric synthesis techniques. One common method includes the asymmetric cycloaddition reaction using a chiral inducer in an N-acylhydroxylamine compound . This process helps in establishing the two chiral centers necessary for the desired stereochemistry.

Industrial Production Methods

Industrial production of (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various amine derivatives, ketones, and substituted cyclohexane compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved often include modulation of neurotransmitter systems and inhibition of specific enzymatic reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopentane vs. Cyclohexane Ring Systems

  • (1R,3S)-3-Aminocyclopentane-1-carboxylic Acid Hydrochloride (CAS 147780-44-7): This analog replaces the cyclohexane ring with a smaller cyclopentane system. For instance, cyclopentane derivatives often exhibit higher ring strain, which may influence metabolic stability compared to the more stable cyclohexane counterpart .
Property (1R,3S)-Cyclohexane Derivative (1R,3S)-Cyclopentane Derivative
Ring Size 6-membered 5-membered
Conformational Flexibility Higher (chair conformations) Lower (envelope conformations)
Synthetic Complexity Moderate Moderate (different starting materials)

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives
  • Ethyl (1R,3S)-3-Aminocyclohexane-1-carboxylate Hydrochloride (CAS 1898181-18-4): Esterification of the carboxylic acid group increases lipophilicity, improving membrane permeability but reducing water solubility. Such derivatives are often used as prodrugs to enhance oral bioavailability .
Carboxylic Acid vs. Hydroxyl Group
  • (1R,3S)-3-Aminocyclohexanol Hydrochloride (CAS 124555-44-8): Replacement of the carboxylic acid with a hydroxyl group eliminates the acidic proton, altering hydrogen-bonding capacity and pKa. This modification may reduce interactions with cationic binding pockets in enzymes or receptors .
Property Carboxylic Acid Ester Hydroxyl
Solubility (Water) High (hydrochloride salt) Low (ester group) Moderate (hydrophilic hydroxyl)
pKa ~2.3 (carboxylic acid) Non-acidic ~9.5 (amine)
Biological Role Active metabolite Prodrug candidate Intermediate or ligand

Stereochemical Variations

  • (1S,3R)-3-Aminocyclohexanecarboxylic Acid Hydrochloride: The enantiomer of the target compound exhibits distinct biological activity due to reversed stereochemistry. For example, in SMO inhibitor synthesis, the (1R,3S)-isomer showed 10-fold higher potency than the (1S,3R)-isomer in cellular assays .
Isomer Biological Activity (Gli-luciferase IC₅₀) Synthetic Yield
(1R,3S) 0.8 nM 22% after resolution
(1S,3R) 8.2 nM 18% after resolution

Bicyclic and Complex Ring Systems

  • The azabicyclo framework in this analog may improve blood-brain barrier penetration compared to monocyclic derivatives .

Biological Activity

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride, also known as (1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride, is a cyclic amino acid derivative with potential therapeutic applications. This compound has garnered interest due to its biological activity, particularly in the context of medicinal chemistry and pharmacology.

  • Molecular Formula : C₇H₁₃ClN₄O₂
  • Molecular Weight : 177.65 g/mol
  • CAS Number : 2635331-87-0
  • Purity : Typically ≥ 97% in commercial preparations.

Biological Activity Overview

The biological activity of (1R,3S)-3-aminocyclohexanecarboxylic acid hydrochloride has been explored in various studies, highlighting its potential as an inhibitor in specific biochemical pathways and its role in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against certain strains of bacteria. A study showed that derivatives of cyclohexane-based amino acids can inhibit bacterial growth by interfering with essential metabolic pathways .

Inhibition of Enzymatic Activity

One significant area of research involves the inhibition of enzymes related to human diseases. For instance, (1R,3S)-3-aminocyclohexanecarboxylic acid hydrochloride has been investigated for its ability to inhibit methionyl-tRNA synthetase in Trypanosoma brucei, the causative agent of African sleeping sickness. This inhibition is crucial as it may lead to the development of new treatments for this disease .

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry demonstrated that various derivatives of cyclohexane-based amino acids, including (1R,3S)-3-aminocyclohexanecarboxylic acid hydrochloride, showed promising antibacterial activity. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM .

Case Study 2: Trypanosomiasis Treatment

In a structure-guided design study aimed at developing inhibitors for T. brucei methionyl-tRNA synthetase, (1R,3S)-3-aminocyclohexanecarboxylic acid hydrochloride was identified as a lead compound. It demonstrated an EC50 value of approximately 39 nM against the target enzyme while exhibiting low toxicity to mammalian cells .

Research Findings

StudyFindings
Badland et al. (2010)Improved synthesis methods for cyclohexane amino acids were developed, enhancing yield and selectivity .
PMC Article (2016)Identified as a potent inhibitor of T. brucei methionyl-tRNA synthetase with favorable pharmacokinetic properties .
ACS Journal (2024)Discussed its potential role in cancer therapy through arginase inhibition .

Q & A

Q. What are the key synthetic routes for (1R,3S)-3-Aminocyclohexanecarboxylic Acid Hydrochloride, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves multi-step processes:

Cyclohexane Ring Formation : Cyclization of precursors (e.g., glutamic acid derivatives) under acidic or basic conditions to establish the cyclohexane backbone .

Amino Group Introduction : Selective amination via reductive amination or nucleophilic substitution, using reagents like sodium borohydride or ammonia derivatives .

Hydrochloride Salt Formation : Reaction with HCl to improve solubility and stability .

Q. Critical Parameters :

  • Temperature : Elevated temperatures during cyclization can lead to racemization, reducing enantiomeric purity.
  • Catalysts : Chiral catalysts (e.g., Rhodium complexes) preserve stereochemistry, achieving >95% enantiomeric excess .
  • Purification : Crystallization or chiral HPLC ensures stereochemical integrity .

Q. What analytical techniques are recommended to confirm the structural and stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., coupling constants for axial/equatorial protons) .
  • X-ray Crystallography : Resolves absolute configuration, critical for structure-activity studies .

Q. Example NMR Data :

  • δ 3.2 ppm (1H, d) : Axial amino proton.
  • δ 1.8-2.1 ppm (4H, m) : Cyclohexane ring protons.

Advanced Research Questions

Q. How can aqueous solubility be optimized for in vitro biological assays without compromising stability?

Methodological Answer:

  • Salt Selection : Hydrochloride salt enhances solubility (up to 50 mg/mL in PBS) compared to freebase forms .
  • Co-Solvents : Use DMSO (≤5%) or cyclodextrins to maintain solubility while avoiding denaturation .
  • pH Adjustment : Buffered solutions (pH 4-6) stabilize the protonated amine, preventing precipitation .

Q. Data Contradiction :

  • Freebase vs. Salt : Freebase forms show 10x lower solubility but higher membrane permeability in cell-based assays .

Q. What role does stereochemistry play in modulating biological activity, such as enzyme inhibition or receptor binding?

Methodological Answer:

  • Enantiomer-Specific Activity : The (1R,3S) configuration exhibits 5x higher affinity for GABA₃ receptors compared to (1S,3R) in docking studies .
  • Mechanistic Insights :
    • Hydrogen Bonding : The axial amino group forms H-bonds with catalytic residues (e.g., Asp⁸⁷ in GABA transaminase) .
    • Steric Effects : Cyclohexane ring conformation prevents off-target binding to monoamine oxidases .

Q. How do conflicting reports on metabolic stability in hepatic microsomes inform experimental design for pharmacokinetic studies?

Methodological Answer:

  • Contradiction Analysis :
    • High Stability (t₁/₂ > 60 min) : Observed in rat microsomes due to steric shielding of the amino group .
    • Low Stability (t₁/₂ < 20 min) : Reported in human microsomes via CYP3A4-mediated oxidation .

Q. Mitigation Strategies :

Species-Specific Models : Use humanized liver mice for in vivo studies.

Prodrug Design : Introduce ester moieties to block metabolic hotspots .

Q. What computational methods are effective in predicting the compound’s interaction with novel biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns to assess stability of salt bridges and hydrophobic interactions .
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes (ΔΔG) for mutant receptors (e.g., GABA₃ R273A) .

Q. Validation :

  • In Silico/In Vitro Correlation : MD-predicted ΔG values correlate with SPR-measured Kd (R² = 0.89) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride

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